N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound with significant potential in pharmaceutical research. Its molecular formula is , and it has a molecular weight of approximately 419.54 g/mol. The compound is characterized by a high purity of around 95% and is available for various research applications, including drug development and biological studies .
This compound falls under the category of thiazole derivatives and can be classified as an acetamide due to the presence of the acetamide functional group in its structure. It is particularly notable for its potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary or vary depending on the laboratory protocols used.
The molecular structure of N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide can be represented as follows:
InChI=1S/C24H25N3O2S/c1-17-15-26-24-27(23(17)29)20(16-30-24)14-22(28)25-13-12-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,15,20-21H,12-14,16H2,1H3,(H,25,28)
.The compound's structural features include:
N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide can undergo various chemical reactions typical for thiazole and pyrimidine derivatives:
Technical details regarding these reactions depend on the specific conditions used (e.g., temperature, pH).
The mechanism of action for N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is not fully elucidated but likely involves interaction with specific enzymes or receptors in biological systems.
The compound may act through:
Data on exact targets would require further experimental validation.
Relevant data should be gathered from experimental studies to provide precise values.
N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has potential applications in:
As a research compound, it serves as a valuable tool for studying thiazole and pyrimidine derivatives' pharmacological properties and mechanisms. Further studies could elucidate its full potential in therapeutic applications.
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: